molecular formula C14H15BrN4O3S B2983683 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034329-17-2

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2983683
CAS No.: 2034329-17-2
M. Wt: 399.26
InChI Key: RKNAZBZWJPGQBE-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a bromopyrimidine core linked to a piperidine ring through an ether linkage, with a pyridinylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyridinylsulfonyl piperidine intermediate: This step involves the reaction of pyridine-3-sulfonyl chloride with piperidine in the presence of a base such as triethylamine.

    Coupling with bromopyrimidine: The intermediate is then reacted with 5-bromo-2-chloropyrimidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of palladium or copper catalysts.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound is structurally similar but lacks the pyridinylsulfonyl group.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine core but differs in the substituents attached to the piperidine ring.

Uniqueness

The presence of the pyridinylsulfonyl group in 5-Bromo-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets.

Properties

IUPAC Name

5-bromo-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAZBZWJPGQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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